



# Application Notes and Protocols for In Vitro Evaluation of Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aplaviroc |           |
| Cat. No.:            | B15606186 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of **Aplaviroc** (also known as GW-873140 or AK-602), an experimental CCR5 receptor antagonist developed for the treatment of HIV-1 infection.[1][2] Although its clinical development was halted due to hepatotoxicity, **Aplaviroc** remains a key reference compound for studying CCR5 antagonists. [2][3][4] These protocols cover the assessment of its antiviral efficacy, mechanism of action, and cytotoxicity, providing a framework for preclinical research of CCR5 inhibitors.

## Mechanism of Action of Aplaviroc

**Aplaviroc** is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily CD4+ T-lymphocytes. The viral entry process begins when the HIV-1 surface glycoprotein gp120 binds to the host cell's CD4 receptor. This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[5]

**Aplaviroc** functions by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5] This binding event locks the receptor in a conformation that is not recognized by the gp120-CD4 complex, thereby preventing viral entry and subsequent infection.[6]









Click to download full resolution via product page

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Aplaviroc Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist Wikipedia [en.wikipedia.org]
- 6. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Evaluation of Aplaviroc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606186#aplaviroc-experimental-design-for-in-vitro-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com